Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 885276-41-5
VCID: VC2916947
InChI: InChI=1S/C11H12N2O3/c1-3-16-11(14)9-6-12-13-7-8(15-2)4-5-10(9)13/h4-7H,3H2,1-2H3
SMILES: CCOC(=O)C1=C2C=CC(=CN2N=C1)OC
Molecular Formula: C11H12N2O3
Molecular Weight: 220.22 g/mol

Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

CAS No.: 885276-41-5

Cat. No.: VC2916947

Molecular Formula: C11H12N2O3

Molecular Weight: 220.22 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate - 885276-41-5

Specification

CAS No. 885276-41-5
Molecular Formula C11H12N2O3
Molecular Weight 220.22 g/mol
IUPAC Name ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate
Standard InChI InChI=1S/C11H12N2O3/c1-3-16-11(14)9-6-12-13-7-8(15-2)4-5-10(9)13/h4-7H,3H2,1-2H3
Standard InChI Key JFPMTUQUGCKZAT-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C2C=CC(=CN2N=C1)OC
Canonical SMILES CCOC(=O)C1=C2C=CC(=CN2N=C1)OC

Introduction

Physical and Chemical Properties

Structural Characteristics

Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate possesses a distinct molecular structure that consists of a fused ring system with specific substituents. The compound's structure can be represented by various chemical notations:

PropertyDescription
Molecular FormulaC11H12N2O3
Molecular Weight220.22 g/mol
InChIInChI=1S/C11H12N2O3/c1-3-16-11(14)9-6-12-13-7-8(15-2)4-5-10(9)13
InChIKeyJFPMTUQUGCKZAT-UHFFFAOYSA-N
SMILESCCOC(=O)C1=C2C=CC(=CN2N=C1)OC

The compound features a bicyclic pyrazolo[1,5-a]pyridine core structure with two key functional groups: an ethyl ester group (-COOC2H5) at the 3-position and a methoxy group (-OCH3) at the 6-position. This specific arrangement of functional groups contributes significantly to its physicochemical properties and potential biological activities.

Synthesis Methods

Laboratory Synthesis

The synthesis of Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate typically involves a cyclization approach using appropriate precursors under controlled conditions. One common synthetic route involves:

  • Starting with 6-methoxy-3-nitropyridine as the primary precursor

  • Reacting with ethyl acetoacetate in the presence of a base

  • Following with reduction steps

  • Completing with cyclization reactions to form the desired pyrazolo[1,5-a]pyridine ring system

This multi-step process requires careful control of reaction conditions to achieve good yields and purity. The cyclization step is particularly critical in forming the fused ring system that characterizes this compound.

Industrial Production

For larger-scale production, similar synthetic pathways are employed but with adaptations for industrial settings. Industrial production methods typically focus on optimizing:

  • Reaction yield and purity

  • Process efficiency

  • Cost-effectiveness

  • Safety considerations

Industrial production often incorporates continuous flow reactors and automated systems to ensure consistent quality and output. High-purity reagents and stringent quality control measures are essential to meet industrial standards and regulatory requirements for research-grade chemicals.

Biological Activities and Applications

Kinase Inhibition Properties

Pyrazolo[1,5-a]pyridine derivatives, including Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate, have demonstrated significant potential as kinase inhibitors. Research findings indicate that these compounds can act as inhibitors of specific kinases, particularly AXL and c-MET kinases. These kinases play crucial roles in cellular signaling pathways and have been implicated in various pathological conditions, making them important targets for therapeutic intervention.

The kinase inhibition properties of Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate and related compounds can be attributed to their ability to interact with the ATP-binding sites of these enzymes. The specific substitution pattern, particularly the presence of the methoxy group at the 6-position and the ester functionality at the 3-position, appears to contribute significantly to the binding affinity and selectivity profile of these inhibitors.

Chemical Reactivity

Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate contains several reactive functional groups that can participate in various chemical transformations. Understanding these reactivity patterns is essential for both synthetic applications and for predicting potential metabolic pathways.

Ester Hydrolysis

The ethyl ester group at the 3-position can undergo hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. This reaction is particularly relevant for the preparation of related derivatives and for understanding the compound's stability in physiological environments. The process is similar to that described for related compounds, where saponification with sodium hydroxide or lithium hydroxide can be employed to convert the ester to the carboxylic acid .

Reactions of the Methoxy Group

The methoxy group at the 6-position can participate in various transformations, including demethylation reactions to generate the corresponding hydroxyl derivative. These reactions can be valuable for creating analogs with modified physicochemical and biological properties.

Structure-Activity Relationship Studies

Importance of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine scaffold that forms the core of Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate has been recognized for its importance in medicinal chemistry. This bicyclic system provides a rigid framework that can orient substituents in specific spatial arrangements, which is crucial for optimal interactions with biological targets such as kinases.

Research on various derivatives of this scaffold has shown that subtle modifications to the substitution pattern can significantly affect biological activity. The specific positioning of the methoxy group at the 6-position and the ester functionality at the 3-position in Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate appears to provide a favorable arrangement for kinase inhibition.

Role of Substituents

The substituents on the pyrazolo[1,5-a]pyridine core play critical roles in determining the compound's properties and activities:

  • The methoxy group at the 6-position contributes to the electronic properties of the aromatic system and can engage in hydrogen bonding interactions with target proteins

  • The ester group at the 3-position provides additional hydrogen bond acceptor sites and can influence the compound's lipophilicity and membrane permeability

Comparative studies with related compounds suggest that modifications to these substituents can be used to fine-tune selectivity and potency against specific kinase targets.

Analytical Characterization

Chromatographic Behavior

Chromatographic techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly used for the analysis and purification of heterocyclic compounds like Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate. The retention behavior on various stationary phases can provide additional characterization data and is useful for monitoring reaction progress and assessing purity.

Future Research Directions

Development of Analogs and Derivatives

The promising biological activities associated with Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate suggest several potential research directions for the development of analogs and derivatives with enhanced properties. These include:

  • Modification of the methoxy substituent to alter electronic properties and hydrogen bonding capabilities

  • Replacement of the ethyl ester with other ester groups or amide functionalities to modify pharmacokinetic properties

  • Introduction of additional substituents at other positions of the pyrazolo[1,5-a]pyridine scaffold to explore new structure-activity relationships

Expanded Biological Evaluation

Future research could focus on a more comprehensive evaluation of the biological activities of Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate, including:

  • Broader kinase inhibition profiling against a wider range of kinase targets

  • Evaluation in cellular models of cancer and other diseases

  • Assessment of pharmacokinetic properties and toxicological profiles

  • Structure-based design approaches to improve selectivity and potency

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